molecular formula C41H47NO16 B016708 Kigamicin C CAS No. 680571-51-1

Kigamicin C

Katalognummer B016708
CAS-Nummer: 680571-51-1
Molekulargewicht: 809.8 g/mol
InChI-Schlüssel: JXSADZFORZMJRI-KUPVXKSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Kigamicin C is an antitumor antibiotic discovered by an anti-austerity strategy, targeting cancer cells’ tolerance to starvation . It selectively kills PANC-1 cells (a pancreatic cell line) at concentrations 100 times lower under nutrient-starved conditions than in normal conditions .


Synthesis Analysis

The stereochemistry of Kigamicins A, C, and D were elucidated by a combination of X-ray crystallographic analysis and degradation studies . The absolute structures of Kigamicins were determined by NMR analysis, chemical degradation studies, and X-ray crystallographic analyses .


Molecular Structure Analysis

Kigamicins have a unique aglycone of fused octacyclic ring system containing seven of six-membered rings and one oxazolidine . The aglycone links a sugar chain composed of one to four deoxysugars .


Chemical Reactions Analysis

The absolute structures of Kigamicins were determined by NMR analysis, chemical degradation studies, and X-ray crystallographic analyses . The configuration of amicetose was examined by measuring its optical rotation value after hydrolysis .


Physical And Chemical Properties Analysis

Kigamicin C is soluble in ethanol, methanol, DMF, or DMSO, but has poor water solubility .

Wissenschaftliche Forschungsanwendungen

Antitumor Antibiotics

Kigamicin C, along with Kigamicins A, B, D, and E, are novel antibiotics discovered from the culture broth of Amycolatopsis sp. ML630-mF1 . These compounds exhibit selective killing activity against PANC-1 cells under nutrient-starved conditions . This makes them potential candidates for antitumor therapies, particularly in environments characterized by insufficient oxygen and nutrient supplies, such as the tumor microenvironment .

Antimicrobial Activity

Kigamicins, including Kigamicin C, have shown antimicrobial activity against Gram-positive bacteria . This includes methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare due to its resistance to many commonly used antibiotics .

Cancer Therapy

Kigamicin D, a compound closely related to Kigamicin C, has demonstrated therapeutic activity against PANC-1 cells implanted into nude mice . Given the structural similarities between Kigamicin C and D, it’s possible that Kigamicin C could have similar therapeutic effects in cancer treatment .

Starvation Tolerance

Kigamicins, including Kigamicin C, were named after “kiga”, a Japanese word meaning starvation . This is because they exhibit selective killing activity against PANC-1 cells, a pancreatic cell line known to be extremely resistant to glucose and amino acid starvation . This suggests potential applications in therapies targeting nutrient deprivation tolerance in cancer cells .

Structural Studies

The stereochemistry of Kigamicins A, C, and D has been elucidated through a combination of X-ray crystallographic analysis and degradation studies . This structural information is crucial for understanding the mechanism of action of these compounds and for the development of synthetic strategies .

Immune System Augmentation

While the specific role of Kigamicin C in immune system augmentation is not clear, related compounds like Kigamicin D have been studied in this context . Given the structural similarities, Kigamicin C may also have potential applications in immune system modulation .

Wirkmechanismus

Target of Action

Kigamicin C, a novel antitumor antibiotic, primarily targets cancer cells, particularly pancreatic cancer cells (PANC-1) under nutrient-starved conditions . The compound’s primary role is to inhibit the survival of these cells, thereby exerting its anticancer effects .

Mode of Action

Kigamicin C operates by blocking the activation of aPKB/Akt, a process that is triggered by the withdrawal of nutrients . This blockade prevents the cancer cells from adapting to the nutrient-starved conditions, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by Kigamicin C is the PI3K/Akt pathway . Under normal conditions, this pathway promotes cell survival and growth. The action of kigamicin c inhibits the activation of akt, disrupting the pathway and leading to cell death under nutrient-starved conditions .

Pharmacokinetics

It’s known that kigamicin c is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of Kigamicin C is the blockade of aPKB/Akt activation . On a cellular level, this results in the selective killing of PANC-1 cells under nutrient-starved conditions . Kigamicin C also exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is inactive against Gram-negative bacteria .

Action Environment

The efficacy and stability of Kigamicin C are significantly influenced by the nutrient conditions of the environment. Specifically, Kigamicin C is most effective under nutrient-starved conditions, which are often found in the tumor microenvironment due to insufficient blood supply . This unique mechanism of action allows Kigamicin C to selectively target cancer cells without affecting normal cells in nutrient-rich conditions .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11764292

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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